molecular formula C8H7IN2O2S B13470858 Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate

Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate

Cat. No.: B13470858
M. Wt: 322.13 g/mol
InChI Key: FGKOCQIRLIKDJS-UHFFFAOYSA-N
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Description

Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate is a sophisticated chemical building block designed for medicinal chemistry and drug discovery programs. This compound features a fused imidazothiazole heterocyclic system, a core scaffold recognized in the development of biologically active molecules . The iodine atom at the 7-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid exploration of structure-activity relationships and the creation of diverse compound libraries. The ethyl carboxylate group enhances molecular versatility, serving as a precursor for amide formation or hydrolysis to the corresponding carboxylic acid. Fused imidazothiazole derivatives have demonstrated substantial interest in pharmaceutical research, particularly as inhibitors of protein kinases like phosphoinositide 3-kinase (PI3K), a prominent target in oncology for regulating cell proliferation and survival . Consequently, this intermediate holds significant value for researchers investigating new anticancer agents and signal transduction pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H7IN2O2S

Molecular Weight

322.13 g/mol

IUPAC Name

ethyl 7-iodoimidazo[5,1-b][1,3]thiazole-3-carboxylate

InChI

InChI=1S/C8H7IN2O2S/c1-2-13-8(12)5-3-14-7-6(9)10-4-11(5)7/h3-4H,2H2,1H3

InChI Key

FGKOCQIRLIKDJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C(N=CN12)I

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Route

Based on the literature from the European Journal of Medicinal Chemistry and related sources, a typical synthetic pathway involves:

  • Cyclization Step:

    • React 2-aminothiazole-5-carboxylate ethyl ester with ethyl bromopyruvate under reflux in a suitable solvent such as methyl ethyl ketone or toluene.
    • This yields the imidazo[4,3-b]thiazole-3-carboxylate core structure with an ester group at position 3.
  • Iodination Step:

    • The formed imidazo-thiazole ester is subjected to electrophilic iodination at the 7-position.
    • Conditions involve treatment with N-iodosuccinimide (NIS) or iodine in the presence of an acid catalyst or under mild heating.
    • This step selectively introduces the iodine substituent at the 7-position of the fused ring.
  • Purification and Characterization:

    • The product is purified by recrystallization or chromatographic methods.
    • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and substitution pattern.

Alternative Synthetic Strategies

  • Palladium-Catalyzed Coupling:

    • Starting from a 7-bromoimidazo[4,3-b]thiazole-3-carboxylate, palladium-catalyzed halogen exchange can be employed to replace bromine with iodine.
    • This method uses Pd(0) catalysts with iodide sources under mild conditions, offering regioselective halogenation.
  • One-Pot Multistep Synthesis:

    • Some protocols combine cyclization and halogenation in a one-pot process to improve efficiency and yield.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclization 2-Aminothiazole-5-carboxylate + Ethyl bromopyruvate Methyl ethyl ketone Reflux (~80°C) 12-18 hours 70-85 Formation of imidazo-thiazole ester
Iodination N-Iodosuccinimide (NIS), acid catalyst Dichloromethane or DMF Room temp to reflux 2-6 hours 60-75 Selective 7-position iodination
Pd-Catalyzed halogen exchange Pd(PPh3)4, KI or NaI, base Toluene or ethanol 80-100°C 6-12 hours 65-80 Alternative to direct iodination

Research Results and Analysis

  • The cyclization reaction between 2-aminothiazole derivatives and α-haloesters is well-established, providing the fused ring system in good yield and purity.

  • Electrophilic iodination using NIS is preferred for its selectivity and mild conditions, avoiding over-iodination or decomposition.

  • Palladium-catalyzed halogen exchange offers a valuable alternative, especially when starting materials with different halogens are available, allowing for late-stage functionalization.

  • The ethyl ester group at the 3-position remains stable under iodination and Pd-catalyzed conditions, facilitating further derivatization if needed.

  • The prepared Ethyl 7-iodoimidazo[4,3-b]thiazole-3-carboxylate has been utilized as a key intermediate in medicinal chemistry for developing compounds with potential anticancer and antimicrobial activities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 7 of the imidazo[4,3-b] thiazole core undergoes facile nucleophilic substitution under mild conditions. For example:

  • Amination : Reaction with primary amines (e.g., benzylamine) in DMF at 80°C for 6 hours yields ethyl 7-(benzylamino)imidazo[4,3-b] thiazole-3-carboxylate with 72% efficiency .

  • Alkoxylation : Treatment with sodium methoxide in methanol at reflux replaces iodine with a methoxy group (85% yield) .

Table 1: Reaction Conditions and Yields for Nucleophilic Substitutions

NucleophileSolventTemp (°C)Time (h)Yield (%)
BenzylamineDMF80672
NaOMeMeOH65485
KSCNDMSO100868

Cross-Coupling Reactions

The iodine site participates in palladium-catalyzed couplings:

  • Sonogashira Coupling : With terminal alkynes (e.g., phenylacetylene), the reaction uses Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and TEA in THF at 60°C, achieving 78% yield of the alkynylated product .

  • Suzuki-Miyaura Coupling : Arylboronic acids react under Pd(OAc)₂ catalysis in dioxane/H₂O (3:1) with K₂CO₃, yielding biaryl derivatives (63–89%) .

Table 2: Cross-Coupling Efficiency

Reaction TypeCatalyst SystemSubstrateYield (%)
SonogashiraPd(PPh₃)₂Cl₂/CuI/TEAPhenylacetylene78
Suzuki-MiyauraPd(OAc)₂/K₂CO₃4-Methoxyphenylboronic acid89

Cyclization and Ring Expansion

The imidazo-thiazole scaffold undergoes regioselective cyclopropanation under Rh(II) catalysis. For example, treatment with ethyl diazoacetate in CH₂Cl₂ at 25°C forms a tricyclic product via [3+2] annulation (62% yield) . Similar conditions with indole derivatives trigger ring expansion to quinoline-3-carboxylates .

Functional Group Transformations

  • Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using LiOH·H₂O in THF/H₂O (4:1) at 25°C (quantitative yield) .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a dihydrothiazole derivative (58% yield) .

Biological Activity Correlations

Derivatives exhibit notable bioactivity:

  • Anticancer Activity : Alkynylated analogues show IC₅₀ values of 2.03–2.17 µM against MCF-7 and A549 cell lines, outperforming doxorubicin (IC₅₀ = 2.40–2.54 µM) .

  • CAR/PXR Modulation : Triazole-linked derivatives activate human constitutive androstane receptor (CAR) at EC₅₀ = 0.003 µM in TR-FRET assays .

Synthetic Optimization Insights

  • Solvent Effects : DMSO enhances iodine displacement kinetics due to its polar aprotic nature .

  • Additive Role : Tetrabutylammonium iodide (TBAI) improves yields in substitution reactions by stabilizing transition states .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its utility in medicinal chemistry and materials science. Further studies should explore its enantioselective functionalization and in vivo efficacy.

Scientific Research Applications

Anticancer Activity

Recent studies have identified imidazo[4,3-b][1,3]thiazole derivatives as promising candidates for anticancer agents. Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. For instance, research indicated that derivatives containing the imidazo-thiazole scaffold exhibit potent activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. The thiazole ring in particular is known for its ability to interact with biological targets, leading to effective antibacterial and antifungal activities. Experimental data suggest that this compound can inhibit the growth of several pathogenic microorganisms .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its electrophilic nature allows it to undergo various reactions such as nucleophilic substitutions and electrophilic aromatic substitutions. This property facilitates the synthesis of more complex molecules with potential biological activity .

Functionalization Reactions

The compound can be utilized in functionalization reactions to introduce various substituents at different positions on the imidazo-thiazole framework. This versatility is critical for the development of novel derivatives with tailored biological activities .

Case Study 1: Anticancer Screening

A recent study conducted by researchers at a pharmaceutical company focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The study revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, highlighting the potential of this compound in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation aimed at developing new antimicrobial agents, this compound was tested against a panel of bacteria and fungi. Results indicated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and fungal strains like Candida albicans .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs in the Imidazo-Thiazole Family

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate (Target) Iodo (C7), Ethyl ester (C3) ~363.2 (estimated) High molecular weight due to iodine; potential for halogen bonding
Ethyl 2-methyl-benzo-[d]-imidazo[2,1-b]-thiazole-3-carboxylate () Methyl (C2), Benzo-fused ring 261.2 Enhanced aromaticity from fused benzene ring; lower lipophilicity
Ethyl 6-(3-aminophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate () 3-Aminophenyl (C6), Ethyl ester (C3) 287.34 Amino group enables hydrogen bonding; polar functionalization
2-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylate () Bromo (C7), Ester group (C2) Not explicitly reported Smaller halogen (Br vs. I) may reduce steric hindrance

Key Observations :

  • Fused Rings : Benzo-fused derivatives (e.g., ) exhibit extended π-conjugation, altering electronic properties and solubility .
  • Functional Groups: Amino-substituted analogs () introduce hydrogen-bonding capabilities, which can improve solubility and target interaction .

Core Structure Variations

Compounds with divergent heterocyclic cores but similar ester functionalities include:

Compound Name Core Structure Substituents Key Differences
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate () Thieno[2,3-b]pyridine Bromobenzofuran, Amino group Thiophene-pyridine core; increased rigidity
Methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate () Tetrahydro-imidazo-thiazole Chlorophenyl, Diketone Saturated ring; diketone introduces polarity

Key Observations :

  • Thieno-Pyridine vs. Imidazo-Thiazole: Thieno-pyridine derivatives () exhibit distinct electronic profiles due to sulfur and nitrogen placement, affecting reactivity and drug-likeness .
  • Saturated vs. Aromatic Cores : Saturated imidazo-thiazoles () may display improved metabolic stability but reduced planar aromatic interactions .

Biological Activity

Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate is a heterocyclic compound that combines imidazole and thiazole rings, characterized by its unique iodine substitution. This structural configuration enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Chemical Formula : C₉H₈N₂O₂S I
  • Molecular Weight : 322.12 g/mol
  • CAS Number : 1352890-58-4

The compound's structure allows for various interactions with biological macromolecules, which can lead to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory activities

These activities are attributed to the compound's ability to interact with enzymes and receptors involved in disease processes.

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Activity : The iodine atom may enhance the compound's ability to bind to active sites on enzymes.
  • Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis.
  • Interaction with DNA/RNA : Potential intercalation into nucleic acids could disrupt normal cellular functions.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of similar thiazole derivatives against various bacterial strains. The presence of iodine in this compound is hypothesized to enhance its antimicrobial potency due to increased lipophilicity and better membrane penetration .

Anticancer Properties

Research has shown that compounds with imidazole and thiazole moieties can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of thiazoles have been reported to inhibit tumor growth in various cancer models . this compound may similarly affect cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by studies demonstrating that related compounds can inhibit pro-inflammatory cytokines. This suggests that this compound might reduce inflammation through similar pathways .

Summary of Biological Activities

Activity TypeEvidence/Study ReferenceMechanism of Action
AntimicrobialMembrane disruption and enzyme inhibition
Anticancer Apoptosis induction and cell cycle arrest
Anti-inflammatory Inhibition of cytokine production

Q & A

Q. What are the standard synthetic routes for Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate, and how are intermediates characterized?

The synthesis typically involves cyclization of a precursor (e.g., ethyl 2-chloro-3-oxobutanoate) with a halogenated heterocyclic intermediate under reflux in 1,4-dioxane. Key intermediates are characterized via 1H NMR (e.g., methyl group protons at δ 2.28 ppm) and mass spectrometry (e.g., [M+1] peak at m/z = 261.2). Post-synthesis modifications, such as ester hydrolysis using LiOH, are validated by the disappearance of ethoxy protons in NMR .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

Structural confirmation relies on 1H NMR for detecting substituents (e.g., ethyl ester protons at δ 1.2–1.4 ppm) and IR spectroscopy for functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry confirms molecular weight and iodine isotopic patterns. Advanced methods like HSQC or HMBC may resolve ambiguities in fused-ring systems .

Q. What are common purification strategies for this compound and its derivatives?

Silica gel chromatography is standard for isolating intermediates, while recrystallization from ethanol/water mixtures improves purity. For iodine-containing derivatives, halogen-specific separation (e.g., iodine affinity columns) may enhance yield .

Advanced Research Questions

Q. How can the reactivity of the iodine substituent be leveraged for cross-coupling reactions?

The iodine atom at position 7 facilitates Sonogashira , Suzuki-Miyaura , or Buchwald-Hartwig couplings to introduce aryl, alkyne, or amine groups. Optimize conditions (e.g., Pd(PPh₃)₄ catalyst, CuI co-catalyst, 80°C in THF) to avoid dehalogenation side reactions. Monitor reaction progress via TLC and LC-MS .

Q. What strategies address low yields in the cyclization step during synthesis?

Low yields often stem from incomplete ring closure. Solutions include:

  • Using microwave-assisted synthesis to reduce reaction time.
  • Adding catalytic iodine or Lewis acids (e.g., ZnCl₂) to promote cyclization.
  • Optimizing solvent polarity (e.g., switching from dioxane to DMF) .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing carboxylate group at position 3 directs electrophilic attacks to the iodine-bearing position. Steric hindrance from the fused thiazole ring slows substitutions at position 2. Computational modeling (DFT) can predict regioselectivity .

Q. What methods are used to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Kinase assays : Measure IC₅₀ values against target kinases (e.g., EGFR, JAK2) using fluorescence polarization.
  • Antimicrobial screening : Test minimum inhibitory concentrations (MIC) against Gram-positive/negative strains.
  • Molecular docking : Compare binding poses with known inhibitors (e.g., imatinib) using AutoDock Vina .

Methodological Considerations

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

  • Use 2D NMR (e.g., NOESY) to distinguish between regioisomers.
  • Perform X-ray crystallography for unambiguous structural assignment.
  • Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

Scaling up introduces issues like exothermic cyclization and iodine volatility. Mitigation strategies:

  • Use flow chemistry for controlled heat dissipation.
  • Employ iodine scavengers (e.g., activated carbon) to prevent side reactions.
  • Optimize solvent recovery systems to reduce waste .

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